4-butyl-N-(2-{[4-(pyrimidin-2-yl)piperazin-1-yl]sulfonyl}ethyl)cyclohexane-1-carboxamide
Description
This compound features a cyclohexane-1-carboxamide backbone substituted with a butyl group at the 4-position. The carboxamide nitrogen is linked to a sulfonylethyl group, which connects to a piperazine ring bearing a pyrimidin-2-yl substituent.
Properties
IUPAC Name |
4-butyl-N-[2-(4-pyrimidin-2-ylpiperazin-1-yl)sulfonylethyl]cyclohexane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H35N5O3S/c1-2-3-5-18-6-8-19(9-7-18)20(27)22-12-17-30(28,29)26-15-13-25(14-16-26)21-23-10-4-11-24-21/h4,10-11,18-19H,2-3,5-9,12-17H2,1H3,(H,22,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJJWMSLWIPQAKM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1CCC(CC1)C(=O)NCCS(=O)(=O)N2CCN(CC2)C3=NC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H35N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Functional Group Differences
The following compounds share the cyclohexanecarboxamide core but differ in substituents, impacting their physicochemical and biological properties:
| Compound Name | Molecular Weight (g/mol) | Key Functional Groups | Notable Substituents |
|---|---|---|---|
| 4-butyl-N-(2-{[4-(pyrimidin-2-yl)piperazin-1-yl]sulfonyl}ethyl)cyclohexane-1-carboxamide (Target) | ~476* | Sulfonylethyl, pyrimidinyl-piperazine, butyl | Pyrimidine (heteroaromatic), sulfonyl bridge |
| N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]-N-(2-pyridyl)cyclohexanecarboxamide (Analog 1) | Not reported | Methoxyphenyl-piperazine, pyridyl | 2-methoxyphenyl (electron-rich), pyridine |
| 4-butyl-N-(piperidin-4-yl)cyclohexane-1-carboxamide (Analog 2) | 266.42 | Piperidinyl | Piperidine (saturated ring, no sulfonyl group) |
*Calculated based on formula C₂₃H₃₆N₆O₃S.
Physicochemical and Pharmacological Properties
- The pyrimidinyl-piperazine moiety may confer selectivity for adenosine or serotonin receptors due to its heteroaromatic nature .
Analog 1 :
The 2-methoxyphenyl group in the piperazine ring introduces electron-donating effects, which could modulate binding affinity to dopamine or adrenergic receptors. The pyridyl substituent may improve metabolic stability compared to pyrimidine .Analog 2 : The absence of a sulfonyl group and the saturated piperidine ring reduce polarity, likely decreasing aqueous solubility. This analog may exhibit higher lipophilicity, favoring blood-brain barrier penetration .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
